KCNQ2 Potassium Channel Antagonist Activity: The 7-Boronate Possesses Annotated Ion Channel Pharmacology Absent from the 6-Isomer
The target compound has been profiled in the ChEMBL database (CHEMBL2164048) for antagonism of the KCNQ2 voltage-gated potassium channel, yielding an IC50 of 70 nM in CHO cells via automated patch clamp. It also exhibits an IC50 of 120 nM against the KCNQ2/KCNQ3 heteromeric channel [1]. In contrast, the positional isomer 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS 1491163-83-7) has no annotated biological activity in either ChEMBL or BindingDB as of the search date . This differential biological annotation indicates that the C-7 boronate has been prioritized for ion channel screening, likely reflecting distinct scaffold recognition by potassium channel targets.
| Evidence Dimension | KCNQ2 channel antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (KCNQ2); IC50 = 120 nM (KCNQ2/KCNQ3 heteromer) |
| Comparator Or Baseline | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS 1491163-83-7): no KCNQ2 bioactivity annotated in ChEMBL or BindingDB |
| Quantified Difference | Not calculable as a ratio; the comparator lacks any reported activity, whereas the target compound is a confirmed 70–120 nM antagonist. |
| Conditions | Automated patch clamp electrophysiology; CHO cells expressing human KCNQ2 or KCNQ2/Q3; 3 min incubation; data curated by Vanderbilt University Medical Center / ChEMBL |
Why This Matters
For research programs targeting neuronal excitability, epilepsy, or pain pathways where KCNQ2 is a validated target, the 7-substituted boronate provides a direct chemical starting point with documented target engagement, whereas the 6-substituted isomer offers no equivalent biological validation.
- [1] BindingDB BDBM50395464; ChEMBL CHEMBL2164048. IC50 = 70 nM (KCNQ2), IC50 = 120 nM (KCNQ2/Q3). Automated patch clamp assay in CHO cells. View Source
